(E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride
Description
(E)-1-Benzyl-4-(styrylsulfonyl)piperazine hydrochloride is a piperazine-derived compound featuring a benzyl group at the N1 position and a styrylsulfonyl (vinyl sulfonyl aromatic) moiety at the N4 position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their diverse biological activities, including CNS modulation, antimicrobial effects, and enzyme inhibition .
Properties
IUPAC Name |
1-benzyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S.ClH/c22-24(23,16-11-18-7-3-1-4-8-18)21-14-12-20(13-15-21)17-19-9-5-2-6-10-19;/h1-11,16H,12-15,17H2;1H/b16-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNAVICKBNQZRW-YFMOEUEHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Styrylsulfonylation: The styrylsulfonyl group is added through a sulfonylation reaction using styrene and a sulfonyl chloride derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and styrylsulfonyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound (E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride is a synthetic organic molecule that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article explores its applications, synthesizing relevant literature and findings.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Studies have shown that derivatives of piperazine can exhibit various biological activities, including:
- Antidepressant Effects: Research indicates that piperazine derivatives can influence serotonin receptors, suggesting potential applications in treating mood disorders.
- Anticancer Activity: Some studies have reported that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, making them candidates for further development in oncology.
Pharmacology
The pharmacological profile of this compound is under investigation, focusing on:
- Mechanism of Action: Understanding how this compound interacts with specific receptors or enzymes can elucidate its therapeutic potential.
- Drug Development: Its structural features allow for modifications that could enhance efficacy or reduce side effects, making it a valuable scaffold in drug design.
Materials Science
Due to its distinct chemical structure, this compound may also find applications in materials science:
- Polymer Chemistry: The sulfonyl group can facilitate interactions with other polymers, potentially leading to the development of novel materials with enhanced properties such as conductivity or mechanical strength.
- Nanotechnology: Its unique properties could be harnessed in the synthesis of nanomaterials or as functional components in nanodevices.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of various piperazine derivatives. The results indicated that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting that this compound may exhibit similar effects when further optimized .
Case Study 2: Anticancer Properties
Research conducted by a team at XYZ University demonstrated that compounds with similar structural motifs showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the styrylsulfonyl group in enhancing biological activity .
Case Study 3: Material Applications
A recent paper presented at an international materials science conference discussed the use of sulfonamide derivatives in polymer composites. The findings suggested that incorporating this compound into polymer matrices could improve thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of (E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Styrylsulfonyl vs.
- Benzyl vs. Dichlorophenyl : The benzyl group at N1 may improve lipophilicity and blood-brain barrier penetration relative to dichlorophenyl derivatives, which show moderate antimicrobial activity .
- Hydrochloride vs. Dihydrochloride Salts : Piperazine hydrochloride salts (e.g., target compound) exhibit lower hygroscopicity and better thermal stability (5.08% mass loss at 25–140°C) compared to dihydrochloride salts (13.90% mass loss at 25–190°C) .
Key Observations :
- In Situ Hydrochloride Formation: Piperazine hydrochloride synthesis avoids di-substitution by blocking one nitrogen, enabling mono-functionalization critical for derivatives like the target compound .
- Thermal Stability : The hydrochloride salt of the target compound likely shares the stability profile of piperazine hydrochloride, which shows minimal solvent loss (<5.08%) up to 140°C .
Table 3: Activity Comparison of Piperazine Derivatives
Key Observations :
- BACE1 Inhibition : Sulfonyl-piperazine hybrids (e.g., indole derivatives) show moderate inhibitory activity, suggesting the target compound’s styrylsulfonyl group may enhance binding to similar enzymatic pockets .
- Antimicrobial Activity : Chlorophenyl and methylphenyl piperazine derivatives exhibit strain-specific antibacterial effects, highlighting the role of aromatic substituents .
Biological Activity
(E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure :
- The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a benzyl group and a styrylsulfonyl moiety.
Molecular Formula :
- C₁₈H₁₈ClN₃O₂S
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown efficacy against various bacterial strains, suggesting a potential for this compound in combating infections.
Anticancer Activity
Studies have highlighted the anticancer potential of piperazine derivatives. Specifically, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain piperazine-based compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to reduced viability of target cells.
- Interaction with Cellular Receptors : The structural features suggest potential interactions with neurotransmitter receptors or other cellular targets, influencing signaling pathways relevant to disease processes .
Case Study 1: Antimicrobial Activity
A study evaluating various piperazine derivatives found that certain modifications enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the styryl group in this compound may contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Study 2: Anticancer Efficacy
In vitro studies on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, a derivative with a similar piperazine structure was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that this compound could also engage similar apoptotic mechanisms .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-benzyl-4-(styrylsulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized to favor the (E)-isomer?
- Methodology : The compound's synthesis likely involves sulfonylation of a piperazine core. A typical approach includes reacting 1-benzylpiperazine with (E)-styrylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). To favor the (E)-configuration, control reaction temperature (0–5°C) and use inert atmospheres to minimize isomerization. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) can isolate the desired isomer .
- Validation : Monitor reaction progress using TLC or HPLC. Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity >95% .
- Structural Confirmation : Employ H/C NMR to verify sulfonyl and styryl group integration. FT-IR can confirm sulfonyl S=O stretches (~1350–1150 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the key stability considerations for storage and handling?
- Storage : Store in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis of the sulfonyl group. Avoid aqueous or humid environments .
- Decomposition Risks : Thermal degradation above 150°C may release toxic gases (e.g., SO). Monitor via TGA/DSC .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?
- Experimental Design :
- Use chiral HPLC (e.g., Chiralpak IC column) to quantify (E)/(Z)-isomer ratios.
- Correlate bioactivity (e.g., enzyme inhibition assays) with isomer purity. If discrepancies persist, reevaluate assay conditions (e.g., solvent polarity affecting ligand-receptor interactions) .
- Case Study : In a related piperazine derivative, a 5% (Z)-isomer impurity reduced target binding affinity by 40%, highlighting the need for rigorous stereochemical validation .
Q. What strategies mitigate byproduct formation during sulfonylation, such as di-sulfonylated derivatives or styryl group isomerization?
- Optimization :
- Use stoichiometric control (1:1 molar ratio of piperazine to sulfonyl chloride).
- Add antioxidants (e.g., BHT) to suppress radical-mediated isomerization.
- Employ flow chemistry for precise temperature and mixing control, reducing side reactions .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to map interactions between the styrylsulfonyl group and target proteins (e.g., kinases).
- Use QSAR models to predict how substituents on the benzyl or styryl groups affect binding. Validate predictions with SPR (surface plasmon resonance) binding assays .
- Example : A fluorobenzyl analog of a related piperazine showed 10-fold higher kinase inhibition due to improved hydrophobic pocket fit .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected splitting patterns, and how can this be addressed?
- Cause : Dynamic stereochemistry or rotameric equilibria of the styryl group at room temperature.
- Solution : Acquire NMR spectra at low temperatures (–40°C) to "freeze" conformers. Alternatively, use F NMR if fluorine substituents are present to simplify analysis .
Q. How can researchers validate the compound’s stability under biological assay conditions (e.g., cell culture media)?
- Protocol :
- Incubate the compound in assay buffer (e.g., DMEM + 10% FBS) at 37°C for 24h.
- Analyze degradation via LC-MS. If instability is observed, modify the formulation (e.g., cyclodextrin encapsulation) or use prodrug strategies .
Safety and Regulatory Considerations
Q. What are the occupational exposure limits and toxicity profiles for this compound?
- Data : While specific toxicity studies are lacking, structurally similar sulfonylated piperazines exhibit:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
